molecular formula C14H14N2O3 B1665092 1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 216774-38-8

1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B1665092
M. Wt: 258.27 g/mol
InChI Key: NNBAXWAPIROUSM-UHFFFAOYSA-N
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Description

“1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C14H14N2O3 . It has a molecular weight of 258.27 g/mol . The compound is also known by several synonyms, including “1-(4-morpholinophenyl)-1H-pyrrole-2,5-dione” and "N-(4-Morpholinophenyl)maleimide" .


Synthesis Analysis

A related compound, a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer, was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . This was followed by a one-step homopolymerization of MPAP and different dianhydrides to synthesize three new polyimides (PIs) .


Molecular Structure Analysis

The compound’s structure includes a morpholine ring attached to a phenyl group, which is further connected to a pyrrole-2,5-dione group . The InChI string and Canonical SMILES for the compound are available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.27 g/mol and a computed XLogP3 value of 0.8 . It has no hydrogen bond donors but has four hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 258.10044231 g/mol . The topological polar surface area of the compound is 49.8 Ų .

Scientific Research Applications

Gas Separation

  • Scientific Field: Chemical Engineering .
  • Summary of the Application: This compound is used in the synthesis of novel homopolyimides for gas separation . The compound is used to design and synthesize a novel diamine monomer, which is then used to synthesize new polyimides (PIs) through one-step homopolymerization .
  • Methods of Application or Experimental Procedures: The diamine monomer is synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . The synthesized PIs are soluble in common organic solvents such as NMP, DMAc, and CHCl3 .
  • Results or Outcomes: The PIs have high thermal performance and excellent thermal stability . They also have good optical transparency and hydrophobicity . The PIs show good gas separation performance, especially for the CO2/N2, O2/N2, and He/N2 separations .

Security Marker in Paper Documents

  • Scientific Field: Nanotechnology .
  • Summary of the Application: Fluorescent nanoparticles of this compound have been developed and characterized for possible applications as security markers in paper documents .
  • Methods of Application or Experimental Procedures: The nanoparticles are prepared by reprecipitation in water under sonication . The size and shape of these nanoparticles are highly dependent on sonication power .
  • Results or Outcomes: The nanoparticles exhibit a remarkable increase in fluorescence yield as their sizes decrease . They also show striking stability of optical and mechanical properties over the course of months, making them suitable for applications that rely on strong and stable fluorescence .

Dopant in Silicone Elastomer

  • Scientific Field: Material Science .
  • Summary of the Application: This compound can be used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . It can also be used in two-photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .
  • Methods of Application or Experimental Procedures: The compound is used as a dopant in the silicone elastomer. The doping process involves mixing the compound with the silicone elastomer and then curing the mixture .
  • Results or Outcomes: The doped silicone elastomer forms 3D biocompatible scaffolds that can be used in various biomedical applications .

Synthesis of Polyimides

  • Scientific Field: Polymer Chemistry .
  • Summary of the Application: This compound is used in the synthesis of novel polyimides .
  • Methods of Application or Experimental Procedures: The compound is used to synthesize a novel diamine monomer, which is then used to synthesize new polyimides through one-step homopolymerization .
  • Results or Outcomes: The synthesized polyimides have high thermal performance and excellent thermal stability. They also have good optical transparency and hydrophobicity .

Synthesis of Diamine Monomer

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is used in the synthesis of a novel diamine monomer .
  • Methods of Application or Experimental Procedures: The compound is used to synthesize a novel diamine monomer by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .
  • Results or Outcomes: The synthesized diamine monomer is then used to synthesize new polyimides through one-step homopolymerization .

Dopant in Silicone Elastomer

  • Scientific Field: Material Science .
  • Summary of the Application: This compound can be used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . It can also be used in two-photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .
  • Methods of Application or Experimental Procedures: The compound is used as a dopant in the silicone elastomer. The doping process involves mixing the compound with the silicone elastomer and then curing the mixture .
  • Results or Outcomes: The doped silicone elastomer forms 3D biocompatible scaffolds that can be used in various biomedical applications .

Future Directions

Future research could focus on further elucidating the chemical properties and potential applications of “1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione”. Given the interest in related compounds for their potential in various applications, such as gas separation , this compound may also have potential uses that have yet to be explored.

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13-5-6-14(18)16(13)12-3-1-11(2-4-12)15-7-9-19-10-8-15/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBAXWAPIROUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351392
Record name 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione

CAS RN

216774-38-8
Record name 1-[4-(Morpholin-4-yl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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